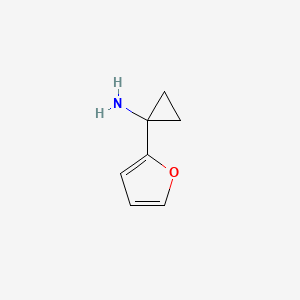

1-(Furan-2-yl)cyclopropanamine

Description

BenchChem offers high-quality 1-(Furan-2-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKLFVBDULKZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 1-(Furan-2-yl)cyclopropanamine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and chemical significance of 1-(Furan-2-yl)cyclopropanamine. This compound represents a confluence of two structurally significant motifs in medicinal chemistry: the aromatic furan ring and the strained, conformationally constrained cyclopropylamine moiety. We will explore its stereochemical, conformational, and electronic characteristics, supported by an analysis of its expected spectroscopic signatures. Furthermore, this guide outlines pertinent synthetic strategies and discusses the molecule's reactivity profile, contextualizing its potential as a valuable building block for researchers, scientists, and drug development professionals. The unique combination of the electron-rich heterocycle and the three-membered carbocycle imparts distinct properties that are highly sought after in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Furanyl-Cyclopropylamine Scaffold

In the landscape of modern drug discovery, the rational design of small molecules hinges on the strategic incorporation of privileged structural motifs that confer favorable pharmacological and pharmacokinetic properties. 1-(Furan-2-yl)cyclopropanamine is an exemplar of such a design, merging the furan nucleus with a cyclopropylamine group.

-

The Furan Ring: Furan is a five-membered aromatic heterocycle found in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its utility stems from its role as a versatile pharmacophore, capable of engaging in various intermolecular interactions, and its susceptibility to metabolic transformations, which can be tuned to optimize drug disposition.[3] Furan derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3]

-

The Cyclopropylamine Moiety: The cyclopropane ring is the smallest stable carbocycle, characterized by significant ring strain (approximately 27 kcal/mol) and unique electronic properties. When incorporated into drug candidates, it provides conformational rigidity, metabolic stability, and novel vectors for exploring chemical space.[4] The attached amine group is a key functional handle, acting as a hydrogen bond donor/acceptor and a basic center, which is critical for target binding and solubility.[5] Cyclopropylamines are integral components of numerous approved drugs and agrochemicals.[6]

The covalent linkage of these two moieties creates a chiral scaffold with a rich and complex chemical nature. This guide serves to deconstruct the molecular architecture of 1-(Furan-2-yl)cyclopropanamine, providing the foundational knowledge required for its effective utilization in research and development.

Physicochemical and Structural Properties

A summary of the core physicochemical properties for 1-(Furan-2-yl)cyclopropanamine is presented below. These values are critical for predicting its behavior in both chemical and biological systems.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₉NO | Calculated |

| Molecular Weight | 123.15 g/mol | Calculated |

| Chiral Center | Yes, at C1 of the cyclopropane ring | Structural Analysis |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and furan oxygen) | Calculated |

| Predicted XlogP | ~1.0 - 1.5 | Based on similar structures[7] |

| Reactivity Profile | Nucleophilic amine; strained ring | Chemical Principles[8] |

In-Depth Molecular Structure Analysis

The unique characteristics of 1-(Furan-2-yl)cyclopropanamine arise from the interplay between its constituent parts.

Covalent Structure and Stereochemistry

The molecule consists of a furan ring connected at its 2-position to the 1-position of a cyclopropane ring, which also bears a primary amine group. The carbon atom at the junction of the two rings (C1 of the cyclopropane) is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-1-(Furan-2-yl)cyclopropanamine. The specific stereoisomer can have profound implications for biological activity, making stereocontrolled synthesis a critical consideration.

Caption: Key structural features of 1-(Furan-2-yl)cyclopropanamine.

Conformational and Electronic Properties

The molecule's overall shape is dictated by rotation around the single bond connecting the furan and cyclopropane rings. The amine group itself can also adopt different orientations. Due to the high ring strain, the cyclopropane ring has increased p-character in its C-C bonds, allowing it to interact electronically with the adjacent π-system of the furan ring. This conjugation can influence the reactivity of both rings. The furan ring acts as an electron-rich aromatic system, while the cyclopropane ring, particularly when substituted with an electron-withdrawing group, can act as an electrophile in ring-opening reactions.[8] The amine group confers basicity and nucleophilicity to the molecule.

Spectroscopic Characterization Profile

Definitive structural elucidation relies on spectroscopic analysis. While experimental data for this specific molecule is not widely published, a robust profile can be predicted based on known data for analogous structures.[9][10][11]

-

¹H NMR Spectroscopy:

-

Furan Protons: Three distinct signals are expected in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 (adjacent to the oxygen) would be the most downfield, followed by the protons at C3 and C4. They would appear as multiplets or doublets of doublets due to mutual coupling.[9]

-

Cyclopropane Protons: The four protons on the cyclopropane ring (two CH₂ groups) would appear in the upfield region (δ 0.5-1.5 ppm). They will exhibit complex splitting patterns (diastereotopicity) due to their fixed spatial relationships and coupling to each other.

-

Amine Protons: The -NH₂ protons would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Furan Carbons: Four signals are expected. The carbon attached to the cyclopropane ring (C2) and the carbon adjacent to the oxygen (C5) would be the most downfield.

-

Cyclopropane Carbons: The chiral carbon (C1) attached to the furan and amine groups would be the most downfield of the cyclopropyl carbons. The two CH₂ carbons would appear at a higher field.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic/cyclopropyl C-H stretches just below 3000 cm⁻¹.

-

C-O-C Stretch: A strong band around 1050-1250 cm⁻¹ associated with the furan ether linkage.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 123.

-

Fragmentation: Common fragmentation pathways would include the loss of the amine group or cleavage of the bond between the two rings.

-

Synthesis and Reactivity

The synthesis of 1-(Furan-2-yl)cyclopropanamine can be approached through several established methodologies for creating cyclopropylamines.[5] A common and reliable strategy is the Hofmann or Curtius rearrangement starting from 1-(furan-2-yl)cyclopropanecarboxamide or the corresponding acyl azide.

Caption: Generalized synthetic workflow for 1-(Furan-2-yl)cyclopropanamine.

Exemplary Synthetic Protocol: Curtius Rearrangement

This protocol is a representative, field-proven method for accessing primary amines from carboxylic acids.

-

Esterification: Start with commercially available 1-(furan-2-yl)cyclopropanecarboxylic acid and convert it to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).

-

Hydrazide Formation: React the resulting ester with hydrazine hydrate in a protic solvent like ethanol under reflux to form 1-(furan-2-yl)cyclopropanecarbohydrazide.

-

Acyl Azide Formation: Treat the hydrazide with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0-5 °C) to yield the 1-(furan-2-yl)cyclopropanecarbonyl azide. This intermediate is potentially explosive and must be handled with extreme care and used immediately without isolation.

-

Curtius Rearrangement: Gently heat the acyl azide solution in an inert solvent (e.g., toluene). The azide will undergo rearrangement, losing N₂, to form an isocyanate intermediate.

-

Hydrolysis: Add aqueous acid to the reaction mixture and heat to hydrolyze the isocyanate, which, after decarboxylation, yields the target primary amine, 1-(Furan-2-yl)cyclopropanamine.

-

Purification: The final product can be isolated and purified by extraction and distillation or column chromatography.

Key Reactivity

The molecule's reactivity is dominated by its functional groups.

Caption: Primary reactive sites of 1-(Furan-2-yl)cyclopropanamine.

-

Amine Nucleophilicity: The primary amine is a potent nucleophile and a base. It will readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes (via reductive amination) to form more complex derivatives. This is the most common handle for synthetic elaboration.

-

Cyclopropane Ring Opening: While generally stable, the strained cyclopropane ring can be opened under certain conditions, such as with strong acids or in the presence of transition metal catalysts, providing a pathway to 1,3-difunctionalized acyclic compounds.[8]

-

Furan Ring Reactivity: The furan ring can undergo electrophilic aromatic substitution, typically at the 5-position, although the directing effects of the cyclopropylamine substituent would need to be considered.

Significance in Medicinal Chemistry

The 1-(Furan-2-yl)cyclopropanamine scaffold is a "pseudo-aromatic" bioisostere for various phenyl and benzylamine structures. The cyclopropane ring mimics the rigidity and orientation of a double bond or aromatic ring but with a distinct three-dimensional geometry and electronic profile. This can lead to improved binding affinity, selectivity, or metabolic stability compared to more traditional aromatic analogues. Its derivatives have potential applications in diverse therapeutic areas where furan and cyclopropane motifs have already shown promise, including oncology, infectious diseases, and neuroscience.[2][4][12]

Conclusion

1-(Furan-2-yl)cyclopropanamine is a structurally rich and synthetically valuable molecule. Its architecture is defined by the stereocenter at the ring junction and the electronic interplay between the strained, σ-donating cyclopropane ring and the electron-rich aromatic furan ring. A thorough understanding of its conformational preferences, spectroscopic signatures, and site-specific reactivity is paramount for any scientist seeking to leverage this scaffold in the design of novel, high-value chemical entities. This guide provides the foundational, in-depth knowledge necessary to unlock the potential of this compelling molecular framework.

References

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

-

Title: The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes Source: ChemRxiv URL: [Link]

-

Title: Synthesis of furan from cyclopropanes by literature and this work Source: ResearchGate URL: [Link]

- Title: Process for the manufacture of cyclopropylamine Source: Google Patents URL

-

Title: Scheme 20. Synthesis of cyclopropane benzo[b]furan derivatives 72. Source: ResearchGate URL: [Link]

-

Title: Advances in the Synthesis of Cyclopropylamines Source: PubMed URL: [Link]

-

Title: N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride (C9H13NO) Source: PubChemLite URL: [Link]

-

Title: The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes Source: OUR Archive (Otago University Research Archive) URL: [Link]

-

Title: Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion Source: PubMed URL: [Link]

-

Title: Pharmacological activity of furan derivatives Source: Pharmascope URL: [Link]

-

Title: Synthesis of (2-furyl)cyclopropane Source: ResearchGate URL: [Link]

-

Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: ResearchGate URL: [Link]

-

Title: 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... Source: ResearchGate URL: [Link]

-

Title: Pharmacological Study of Some Newly Synthesized Furan Derivatives Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI URL: [Link]

-

Title: Reactivity of electrophilic cyclopropanes Source: PMC - NIH URL: [Link]

-

Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes Source: ResearchGate URL: [Link]

-

Title: ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION Source: SCIENCE & INNOVATION URL: [Link]

-

Title: Furan: A Promising Scaffold for Biological Activity Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijabbr.com [ijabbr.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 7. PubChemLite - N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scientists.uz [scientists.uz]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(Furan-2-yl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Furan-2-yl)cyclopropanamine is a novel small molecule with significant potential in neuropharmacology and epigenetic modulation. This technical guide synthesizes the current understanding of its mechanism of action, primarily focusing on its role as an inhibitor of flavin-dependent amine oxidases. Drawing upon established principles of medicinal chemistry and data from closely related structural analogs, we elucidate its probable primary and secondary biological targets, the intricacies of its molecular interactions, and the resultant downstream signaling pathways. This document provides a comprehensive resource for researchers engaged in the development of therapeutics targeting monoamine oxidase and lysine-specific demethylase enzymes.

Introduction: The Emergence of a Privileged Scaffold

The cyclopropanamine moiety is a well-established pharmacophore, renowned for its ability to act as a mechanism-based inactivator of a class of flavin adenine dinucleotide (FAD)-dependent enzymes. The prototypical example, tranylcypromine (trans-2-phenylcyclopropylamine), is a clinically utilized antidepressant that irreversibly inhibits monoamine oxidase (MAO).[1] The incorporation of a furan ring, a versatile heterocyclic aromatic system, in place of the phenyl group introduces unique electronic and steric properties that are anticipated to modulate the compound's potency, selectivity, and pharmacokinetic profile. Furan derivatives are prevalent in a wide array of biologically active compounds, recognized for their diverse pharmacological activities including anti-inflammatory, antibacterial, and neuroprotective effects.[2][3] This guide will dissect the mechanistic underpinnings of 1-(Furan-2-yl)cyclopropanamine, postulating its primary mode of action through the lens of established structure-activity relationships (SAR).

Primary Mechanism of Action: Inhibition of Monoamine Oxidase (MAO)

Based on extensive evidence from analogous compounds, the principal mechanism of action of 1-(Furan-2-yl)cyclopropanamine is the inhibition of monoamine oxidase (MAO) enzymes.[4] MAOs are critical regulators of neurotransmitter levels in the central nervous system, catalyzing the oxidative deamination of monoamines such as serotonin, dopamine, and norepinephrine.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[5]

The Cyclopropanamine "Warhead": A Mechanism-Based Inactivator

The cyclopropanamine core of the molecule is the key to its inhibitory activity. It acts as a mechanism-based, or "suicide," inhibitor. The enzyme recognizes the cyclopropanamine as a substrate and initiates its catalytic cycle. This process, however, leads to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.[1]

The proposed mechanism involves a one-electron transfer from the nitrogen of the cyclopropanamine to the FAD cofactor, generating a nitrogen-centered radical cation. This is followed by the opening of the highly strained cyclopropane ring to form a carbon-centered radical, which then covalently attaches to the N5 position of the flavin ring of FAD.

Predicted Selectivity for MAO-B

While direct experimental data for 1-(Furan-2-yl)cyclopropanamine is not yet publicly available, evidence from structurally similar compounds suggests a likely selectivity for MAO-B over MAO-A. For instance, the closely related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a partially reversible inhibitor of human MAO-B.[6] This selectivity is significant from a therapeutic standpoint. MAO-B is primarily responsible for the metabolism of dopamine, and its inhibition can lead to increased dopaminergic neurotransmission.[7] This makes selective MAO-B inhibitors valuable in the treatment of Parkinson's disease and other neurodegenerative conditions.[7] Conversely, inhibition of MAO-A is associated with the "cheese effect," a hypertensive crisis that can occur when patients on non-selective MAOIs consume tyramine-rich foods.[]

The furan ring likely contributes to this selectivity through specific interactions with the active site of MAO-B. The active site of MAO-B is characterized by a more hydrophobic and sterically accommodating "aromatic cage" compared to MAO-A. The furan ring of 1-(Furan-2-yl)cyclopropanamine is expected to fit favorably within this pocket, contributing to a higher binding affinity for MAO-B.

Downstream Signaling Effects of MAO-B Inhibition

The inhibition of MAO-B by 1-(Furan-2-yl)cyclopropanamine is predicted to have significant downstream effects on neuronal signaling and function:

-

Increased Dopamine Levels: By preventing the breakdown of dopamine, the compound would increase the synaptic concentration of this neurotransmitter, enhancing dopaminergic signaling.

-

Neuroprotection: The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage in neurodegenerative diseases.[7] Inhibition of MAO-B would therefore be expected to have a neuroprotective effect by reducing this oxidative burden.

-

Cognitive Enhancement: Enhanced dopaminergic and other monoaminergic transmissions are associated with improved cognitive functions.[6]

The anticipated downstream effects of 1-(Furan-2-yl)cyclopropanamine are depicted in the following signaling pathway diagram:

Figure 1: Proposed signaling pathway of 1-(Furan-2-yl)cyclopropanamine via MAO-B inhibition.

Secondary Mechanism of Action: Potential Inhibition of Lysine-Specific Demethylase 1 (LSD1)

In addition to MAO, cyclopropanamine derivatives have been identified as inhibitors of Lysine-specific Demethylase 1 (LSD1), also known as KDM1A.[4] LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[1]

The inhibition of LSD1 by cyclopropylamines follows a similar mechanism-based inactivation pathway as with MAO, involving the formation of a covalent adduct with the FAD cofactor.[1] However, the selectivity of different cyclopropanamine analogs for MAO versus LSD1 can vary significantly. Some derivatives exhibit potent and selective inhibition of LSD1, while others, such as certain cis-cyclopropylamines, have been shown to be selective for MAO-B with no significant inhibition of LSD1.[4]

Given the structural similarity of 1-(Furan-2-yl)cyclopropanamine to known LSD1 inhibitors, this remains a plausible secondary mechanism of action. Further experimental validation is required to determine its activity and selectivity profile against LSD1.

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action, the following experimental workflows are recommended:

In Vitro MAO and LSD1 Inhibition Assays

Objective: To determine the inhibitory potency (IC50) and selectivity of 1-(Furan-2-yl)cyclopropanamine against human recombinant MAO-A, MAO-B, and LSD1.

Methodology:

-

Enzyme Source: Human recombinant MAO-A, MAO-B, and LSD1 enzymes.

-

Substrates: Use specific substrates for each enzyme (e.g., kynuramine for MAO, a specific H3K4me2 peptide for LSD1).

-

Detection Method: A fluorescence-based assay is recommended for high sensitivity and throughput. For MAO, this can be based on the production of hydrogen peroxide, which is coupled to the oxidation of a fluorogenic substrate by horseradish peroxidase.[9] For LSD1, a similar hydrogen peroxide detection method or an antibody-based method detecting the demethylated product can be used.[9][10]

-

Assay Protocol: a. Pre-incubate a range of concentrations of 1-(Furan-2-yl)cyclopropanamine with each enzyme for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition. b. Initiate the enzymatic reaction by adding the specific substrate. c. Monitor the fluorescence signal over time using a microplate reader. d. Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

Reversibility Assay: To determine if the inhibition is reversible or irreversible, a dialysis or rapid dilution experiment can be performed after pre-incubation of the enzyme with the inhibitor.

Figure 2: Experimental workflow for in vitro inhibition assays.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

-

Cell Culture: Use a relevant cell line, such as a neuronal cell line or a cancer cell line with high MAO-B or LSD1 expression.

-

Treatment: Treat the cells with 1-(Furan-2-yl)cyclopropanamine or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Use Western blotting to detect the amount of soluble MAO-B or LSD1 at each temperature.

-

Analysis: Ligand binding will stabilize the target protein, resulting in a higher melting temperature.

Quantitative Data Summary (Hypothetical)

While specific data for 1-(Furan-2-yl)cyclopropanamine is pending, the following table presents hypothetical IC50 values based on the expected activity profile, for illustrative purposes.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | Selectivity (MAO-A/MAO-B) |

| 1-(Furan-2-yl)cyclopropanamine | > 50 | 0.5 - 5 | > 50 | > 10 |

| Tranylcypromine | ~10 | ~1 | ~200 | ~10 |

Conclusion and Future Directions

1-(Furan-2-yl)cyclopropanamine is a promising molecule with a mechanism of action that is strongly predicted to involve the selective inhibition of MAO-B. This activity is anticipated to confer neuroprotective and cognitive-enhancing properties, making it a valuable lead compound for the development of novel therapeutics for neurodegenerative diseases. The potential for off-target effects on LSD1 warrants further investigation to fully characterize its pharmacological profile. The experimental protocols outlined in this guide provide a clear path for the comprehensive validation of its mechanism of action and the elucidation of its full therapeutic potential.

References

- Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. FEBS Letters, 589(24 Pt B), 3779–3786.

- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416.

- Fiorenzani, P., et al. (2014). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A Potential Cognitive Enhancer With MAO Inhibitor Properties. CNS Neuroscience & Therapeutics, 20(8), 754-761.

- Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247–270.

- Castagnoli, N., & Al-Baghdadi, F. K. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2263–2270.

- Kaya, M. S., et al. (2022). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

- Gökhan-Kelekçi, N., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.

-

EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

- Singh, S., & Preet, A. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(9), 1438-1466.

- Wang, Y., et al. (2021).

- Chen, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2305678.

- Maj, J., et al. (1987). Synthesis and pharmacological properties of N-aroyl-beta-(1-indanyl)-ethylamines. Polish Journal of Pharmacology and Pharmacy, 39(1), 65-73.

- Agostinelli, E., et al. (2020). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 21(11), 3958.

- Ho, C.-C., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Scientific Reports, 11(1), 1-13.

- Patsnap. (2025).

- Grimley, P. M., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(3), 934–946.

Sources

- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis and pharmacological properties of N-aroyl-beta-(1-indanyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. epigentek.com [epigentek.com]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 1-(Furan-2-yl)cyclopropanamine for Drug Discovery

Abstract: This document provides a comprehensive guide for the synthesis of 1-(Furan-2-yl)cyclopropanamine, a valuable building block for pharmaceutical and agrochemical research. The primary protocol details a robust, two-step sequence starting from furan, involving a Friedel-Crafts acylation to form a key ketone intermediate, followed by a high-yield reductive amination. An alternative, more direct synthesis utilizing a titanium-mediated cyclopropanation of 2-cyanofuran is also discussed. This guide is intended for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical considerations for implementation.

Introduction: The Strategic Value of Furan-Cyclopropylamine Scaffolds

In modern medicinal chemistry, the incorporation of small, strained ring systems is a proven strategy for optimizing the pharmacological profile of drug candidates. The cyclopropyl group, in particular, is a "conformational lock," introducing rigidity into a molecule, which can enhance binding affinity to biological targets.[1] Furthermore, its unique electronic properties and resistance to metabolic degradation often lead to improved metabolic stability and bioavailability.[1][2]

The furan moiety is another privileged scaffold, frequently employed as a bioisosteric replacement for a phenyl ring. Its inclusion can modulate solubility, polarity, and metabolic pathways.[3] The combination of these two motifs in 1-(Furan-2-yl)cyclopropanamine creates a versatile building block, poised for the development of novel therapeutics with enhanced properties. This guide outlines a reliable synthetic pathway to access this important compound.

Primary Synthetic Strategy: A Two-Step Approach

The recommended pathway is a logical and scalable two-step synthesis commencing with commercially available furan. This strategy prioritizes the use of well-established, high-yielding reactions, ensuring reproducibility and accessibility for a broad range of chemistry laboratories.

-

Step 1: Friedel-Crafts Acylation - Synthesis of the key intermediate, (cyclopropyl)(furan-2-yl)methanone.

-

Step 2: Reductive Amination - Conversion of the ketone intermediate directly to the target primary amine, 1-(Furan-2-yl)cyclopropanamine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]

- 3. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

1-(Furan-2-yl)cyclopropanamine as a scaffold for library synthesis

An In-Depth Guide to the Application of 1-(Furan-2-yl)cyclopropanamine for the Synthesis of Structurally Diverse Compound Libraries

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(Furan-2-yl)cyclopropanamine as a versatile scaffold. The unique combination of a conformationally constrained cyclopropylamine moiety and an electronically versatile furan ring presents a rich platform for the generation of novel chemical libraries aimed at high-throughput screening (HTS) and lead optimization.

The cyclopropyl ring is an increasingly important structural motif in drug development, known for enhancing metabolic stability, improving potency, and increasing brain permeability by restricting the conformation of molecules.[1][2][3] The furan ring, a common heterocycle in pharmaceuticals, acts as a versatile bioisostere and provides a handle for further chemical modifications.[4][5][6] This guide details the synthesis of the core scaffold, strategies for library design, and robust, step-by-step protocols for derivatization, purification, and characterization.

Synthesis and Characterization of the 1-(Furan-2-yl)cyclopropanamine Scaffold

The successful construction of a chemical library begins with a reliable and scalable synthesis of the core scaffold. While multiple routes to substituted cyclopropylamines exist, a common approach involves the transformation of a corresponding carboxylic acid or its derivative.[1][7] The following protocol outlines a plausible and robust pathway for synthesizing 1-(Furan-2-yl)cyclopropanamine hydrochloride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from furan-2-carbonitrile, proceeding through cyclopropanation and subsequent reduction and functional group manipulation. This ensures a high-yielding and scalable route to the desired primary amine scaffold.

Caption: Proposed synthetic workflow for 1-(Furan-2-yl)cyclopropanamine HCl.

Experimental Protocol: Synthesis of 1-(Furan-2-yl)cyclopropanamine Hydrochloride

Step 1: Synthesis of 1-(Furan-2-yl)cyclopropanecarbonitrile

-

To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in dry DMSO at room temperature under a nitrogen atmosphere, add a solution of Furan-2-carbonitrile (1.0 eq) in DMSO dropwise.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add 1,2-Dibromoethane (1.1 eq) dropwise, maintaining the temperature below 30°C.

-

Heat the reaction mixture to 60°C and stir for 16 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(Furan-2-yl)cyclopropanecarboxamide

-

Dissolve the 1-(Furan-2-yl)cyclopropanecarbonitrile (1.0 eq) in DMSO.

-

Add potassium carbonate (0.2 eq) followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq) while maintaining the temperature at 20-30°C with a water bath.

-

Stir the reaction for 2 hours at room temperature.

-

Quench the reaction by adding water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxamide, which can often be used in the next step without further purification.

Step 3: Hofmann Rearrangement to 1-(Furan-2-yl)cyclopropanamine

-

Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 eq) dropwise to a cold (0°C) solution of sodium hydroxide (4.4 eq) in water.

-

To this cold solution, add a solution of 1-(Furan-2-yl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a co-solvent like THF.

-

Slowly warm the reaction mixture to 70°C and stir for 1 hour.

-

Cool the mixture, saturate with sodium chloride, and extract with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain the free amine.

Step 4: Salt Formation

-

Dissolve the crude amine in diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(Furan-2-yl)cyclopropanamine hydrochloride as a stable salt.

Characterization Data

| Analysis | Expected Results |

| ¹H NMR (400 MHz, D₂O) | δ ~7.6 (m, 1H, furan-H5), ~6.5 (m, 1H, furan-H3), ~6.4 (m, 1H, furan-H4), ~1.5 (m, 2H, cyclopropyl-CH₂), ~1.3 (m, 2H, cyclopropyl-CH₂) ppm. |

| ¹³C NMR (101 MHz, D₂O) | δ ~155 (furan-C2), ~144 (furan-C5), ~111 (furan-C4), ~108 (furan-C3), ~35 (cyclopropyl-C1), ~15 (cyclopropyl-CH₂) ppm. |

| LRMS (ESI+) | Calculated for C₇H₉NO [M+H]⁺: 124.08. Found: 124.1. |

Library Design and Diversification Strategy

The primary amine of the scaffold is the principal point of diversification. A diversity-oriented approach can be employed by reacting the scaffold with a wide range of commercially available building blocks.[8][9][10] The main diversification reactions include amide bond formation, reductive amination, and sulfonylation, which introduce a vast array of chemical functionalities and explore diverse chemical space.

Caption: Diversification strategy for the 1-(Furan-2-yl)cyclopropanamine scaffold.

Protocols for Parallel Library Synthesis

The following protocols are designed for execution in a 96-well plate format, which is standard for high-throughput synthesis. All additions of reagents and solvents should ideally be performed using automated liquid handlers to ensure accuracy and reproducibility.

Protocol 3.1: Parallel Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[11] The use of modern coupling reagents like HATU provides high yields and minimizes side reactions.[12][13]

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, which then readily reacts with the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction. DMF is an excellent polar aprotic solvent for this chemistry.

Workflow Diagram:

Caption: Workflow for parallel amide coupling synthesis.

Step-by-Step Protocol:

-

Prepare stock solutions of a diverse set of carboxylic acids (1.1 eq) in anhydrous DMF (e.g., 0.2 M).

-

Prepare a stock solution of 1-(Furan-2-yl)cyclopropanamine HCl (1.0 eq) in anhydrous DMF (e.g., 0.2 M).

-

Prepare a stock solution of HATU (1.1 eq) in anhydrous DMF (e.g., 0.2 M).

-

Prepare a stock solution of DIPEA (3.0 eq) in anhydrous DMF (e.g., 0.6 M).

-

To each well of a 96-well plate, add the carboxylic acid stock solution.

-

Add the HATU stock solution to each well and allow for a 5-minute pre-activation period.

-

Add the 1-(Furan-2-yl)cyclopropanamine HCl stock solution to each well.

-

Initiate the reaction by adding the DIPEA stock solution to each well.

-

Seal the plate and shake at room temperature for 16 hours.

-

Quench the reaction by adding an equal volume of DMSO to each well. The plate is now ready for analysis and purification.

Protocol 3.2: Parallel Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[14][15][16][17] The reaction proceeds via in-situ imine formation followed by reduction.

Rationale for Reagent Choice: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be handled in an open atmosphere for short periods, making it ideal for HTS formats. Dichloroethane (DCE) is a common solvent for this reaction.

Workflow Diagram:

Caption: Workflow for parallel reductive amination synthesis.

Step-by-Step Protocol:

-

Prepare stock solutions of a diverse set of aldehydes or ketones (1.1 eq) in anhydrous DCE (e.g., 0.2 M).

-

Prepare a stock solution of 1-(Furan-2-yl)cyclopropanamine HCl (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCE (e.g., 0.2 M).

-

Prepare a slurry of Sodium Triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCE.

-

To each well of a 96-well plate, add the aldehyde/ketone stock solution.

-

Add the 1-(Furan-2-yl)cyclopropanamine/DIPEA stock solution to each well.

-

Shake the plate at room temperature for 30 minutes to facilitate imine formation.

-

Add the STAB slurry to each well.

-

Seal the plate and shake at room temperature for 16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well.

-

After quenching, the organic layer can be separated (if a phase separator plate is used) or the mixture can be diluted with DMSO for direct analysis and purification.

Library Purification and Quality Control

The success of an HTS campaign relies on the purity and integrity of the screened compounds.[18] Mass-directed preparative HPLC is the industry standard for purifying compound libraries.

Protocol 4.1: High-Throughput Purification

-

Crude Sample Analysis: Analyze a small aliquot from each well of the crude reaction plates by rapid LC-MS (e.g., <2-minute gradient) to confirm the presence of the desired product and identify its mass.

-

Preparative HPLC: Inject the remaining sample from each well onto a preparative HPLC system equipped with a mass spectrometer and a fraction collector.

-

Method: Use a generic gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid or TFA) over 5-10 minutes on a C18 column.

-

Fraction Collection: Set the system to trigger fraction collection based on the target mass identified in the initial analysis.

-

Post-Purification: Evaporate the solvent from the collected fractions using a centrifugal evaporator.

Protocol 4.2: Quality Control

-

Purity Analysis: Re-analyze the purified, dried compounds by LC-MS using a UV detector (for purity percentage) and a mass spectrometer (to confirm identity). A purity level of >95% is typically desired.

-

Quantity Determination: Determine the final compound yield, often through a pre-weighed vial (taring) or by using an Evaporative Light Scattering Detector (ELSD) or a Chemiluminescent Nitrogen Detector (CLND).

-

Data Archiving: Store all analytical data and compound information (structure, purity, quantity, plate location) in a central database.

Conclusion

1-(Furan-2-yl)cyclopropanamine is a highly valuable and versatile scaffold for the construction of diverse small molecule libraries. Its unique stereoelectronic properties and the presence of a reactive primary amine handle allow for the straightforward application of robust, parallel synthesis methodologies. The protocols outlined in this guide provide a solid foundation for researchers to generate novel, high-quality compound collections for hit-finding and lead-optimization campaigns, ultimately accelerating the drug discovery process.

References

-

ResearchGate. Synthesis of furan from cyclopropanes by literature and this work. Available from: [Link]

- Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

-

MDPI. Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Available from: [Link]

-

Semantic Scholar. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. Available from: [Link]

-

PMC - NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]

-

Organic Chemistry Portal. Furan synthesis. Available from: [Link]

-

Semantic Scholar. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. Available from: [Link]

-

ResearchGate. Scheme 20. Synthesis of cyclopropane benzo[b]furan derivatives 72. Available from: [Link]

-

PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

-

ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

PubMed. Design of a compound screening collection for use in high throughput screening. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

-

ResearchGate. Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. Available from: [Link]

-

ACS Publications. Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Available from: [Link]

-

MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

-

PMC - NIH. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available from: [Link]

-

ResearchGate. Design of a Compound Screening Collection for use in High Throughput Screening. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

ResearchGate. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Available from: [Link]

-

Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available from: [Link]

-

PubChem - NIH. Cyclopropylamine. Available from: [Link]

-

ResearchGate. Iterative Benzyne−Furan Cycloaddition Reactions: Studies toward the Total Synthesis of e nt- Sch 47554 and e nt-. Available from: [Link]

-

PMC - PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available from: [Link]

-

ChemRxiv. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes. Available from: [Link]

-

Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Available from: [Link]

-

RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Available from: [Link]

-

BioScience Academic Publishing. Furan Derivatives and Their Role in Pharmaceuticals. Available from: [Link]

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

-

ResearchGate. Strategies for the screening of small molecule libraries. (A).... Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Available from: [Link]

-

Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Alq J Med App Sci. A Review on Biological and Medicinal Significance of Furan. Available from: [Link]

- Books. Chapter 9: Compound Library Design – Principles and Applications.

-

Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available from: [Link]

-

UKM. First consecutive linear synthesis of hostmaniene, 5-formyl-2- (isopropyl-1'-ol)benzofuran and anadendroic acid using prenylat. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biojournals.us [biojournals.us]

- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of a compound screening collection for use in high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. hepatochem.com [hepatochem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. curiaglobal.com [curiaglobal.com]

Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(Furan-2-yl)cyclopropanamine

Introduction: Unveiling the Cytotoxic Potential of a Novel Furan Derivative

In the landscape of drug discovery and chemical safety assessment, the thorough evaluation of a compound's cytotoxic profile is a critical, foundational step.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays recommended for evaluating the cytotoxicity of 1-(Furan-2-yl)cyclopropanamine. This compound's structure, featuring a furan ring and a cyclopropanamine group, suggests potential biological activities that warrant a systematic investigation of its effects on cell health.

The furan moiety is a known structural alert for toxicity, with studies indicating that furan and its derivatives can induce cytotoxicity, nephrotoxicity, hepatotoxicity, and immunotoxicity.[3] The mechanism often involves metabolic activation to reactive intermediates that can lead to DNA damage and trigger apoptosis.[3][4] Concurrently, cyclopropanamine derivatives are of significant interest in medicinal chemistry, with some acting as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating gene expression through histone modification.[5] Inhibition of such fundamental cellular processes can lead to cell cycle arrest and cell death.

Given these structural precedents, a multi-faceted approach to assessing the cytotoxicity of 1-(Furan-2-yl)cyclopropanamine is essential. This guide will detail a tiered strategy, beginning with general cell viability and membrane integrity assays to determine the compound's potency, followed by more specific assays to elucidate the potential mechanisms of cell death, such as apoptosis.

Strategic Selection of Cell Lines: The Foundation of Meaningful Data

The choice of cell line is a pivotal decision that will profoundly influence the relevance and translatability of cytotoxicity data.[6] A tiered approach to cell line selection is recommended:

-

Initial Screening with a Standard, Robust Cell Line: The L929 mouse fibroblast cell line is an established standard for general cytotoxicity testing and is recommended by ISO 10993-5.[7] Its widespread use provides a wealth of comparative data.

-

Panel of Cancer Cell Lines: To explore potential anti-cancer activity, a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) should be employed.

-

Non-Cancerous Human Cell Line: To assess for general toxicity to normal tissues, a non-cancerous human cell line, such as human dermal fibroblasts (HDF) or an hTERT-immortalized cell line, should be included.[6] This allows for the determination of a selectivity index, which is a crucial parameter in drug development.[2]

The selection should also consider the potential target tissue of interest if known. For instance, if the compound is being developed for a neurological application, a neuronal cell line would be appropriate.

Tier 1: Foundational Cytotoxicity Assessment

The initial tier of assays aims to answer a fundamental question: Does 1-(Furan-2-yl)cyclopropanamine reduce cell viability, and if so, at what concentrations? This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] A decrease in the rate of formazan production is directly proportional to the number of viable cells.[10][11]

Protocol: MTT Assay for Cytotoxicity

Materials:

-

96-well flat-bottom plates

-

Selected cell lines

-

Complete cell culture medium

-

1-(Furan-2-yl)cyclopropanamine stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)[10][11]

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of 1-(Furan-2-yl)cyclopropanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[12] Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]

-

Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[11]

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is another quantitative method for assessing cell viability.[13][14] It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14][15] Toxic substances can impair the cell's ability to retain the dye.

Protocol: Neutral Red Uptake Assay

Materials:

-

96-well flat-bottom plates

-

Selected cell lines

-

Complete cell culture medium

-

1-(Furan-2-yl)cyclopropanamine stock solution

-

Neutral Red solution (e.g., 33 µg/mL in culture medium)[16]

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Neutral Red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[15]

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of pre-warmed Neutral Red solution to each well.[15]

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.[15]

-

Washing: Discard the Neutral Red solution, and rinse the wells with 150 µL of DPBS.[15]

-

Destaining: Add 150 µL of Neutral Red destain solution to each well.

-

Absorbance Measurement: Agitate the plate for 10-15 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm.

LDH Release Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[17]

Protocol: LDH Release Assay

Materials:

-

96-well flat-bottom plates

-

Selected cell lines

-

Complete cell culture medium

-

1-(Furan-2-yl)cyclopropanamine stock solution

-

LDH assay kit (containing substrate, cofactor, and diaphorase)

-

Lysis buffer (provided in most kits for maximum LDH release control)

-

Stop solution (if required by the kit)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional wells for a maximum LDH release control by adding lysis buffer to untreated cells 1 hour before the end of the incubation period.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 100 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.[18]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

-

Absorbance Measurement: If necessary, add 50 µL of stop solution. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[18]

Data Presentation and Initial Interpretation

The results from the Tier 1 assays should be tabulated to provide a clear overview of the cytotoxic effects of 1-(Furan-2-yl)cyclopropanamine.

Table 1: Summary of IC50 Values (µM) for 1-(Furan-2-yl)cyclopropanamine after 48h Treatment

| Cell Line | MTT Assay | Neutral Red Assay | LDH Release Assay |

| L929 | |||

| MCF-7 | |||

| A549 | |||

| HepG2 | |||

| HDF |

A significant decrease in viability (MTT, Neutral Red) accompanied by a substantial increase in LDH release suggests a necrotic or late apoptotic mode of cell death. Conversely, a decrease in viability without a corresponding large increase in LDH may indicate an earlier apoptotic process or cytostatic effects.

Tier 2: Elucidating the Mechanism of Cell Death

If the Tier 1 assays indicate significant cytotoxicity, the next logical step is to investigate the underlying mechanism. Given the known effects of furan derivatives, apoptosis is a primary suspect.[3][4]

Caspase-3/7 Activation Assay: A Hallmark of Apoptosis

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[19] Caspase-3 and -7 are key effector caspases, and their activation is a definitive marker of apoptosis. Assays for their activity often use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[20][21]

Protocol: Caspase-3/7 Activation Assay

Materials:

-

96-well clear or white-walled plates (depending on the detection method)

-

Selected cell lines

-

Complete cell culture medium

-

1-(Furan-2-yl)cyclopropanamine stock solution

-

Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or a fluorometric equivalent)

-

Luminometer or fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

-

Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, as recommended by the manufacturer.

-

Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

Annexin V Staining: Detecting Early Apoptosis

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Protocol: Annexin V Staining for Flow Cytometry

Materials:

-

Flow cytometry tubes

-

Selected cell lines

-

Complete cell culture medium

-

1-(Furan-2-yl)cyclopropanamine stock solution

-

Annexin V-FITC (or other fluorochrome) apoptosis detection kit

-

1X Binding Buffer

-

Propidium Iodide (PI) or 7-AAD solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with 1-(Furan-2-yl)cyclopropanamine at concentrations around the IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[23][24]

-

Incubation: Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[23][25]

-

Viability Dye Addition: Add 5 µL of PI or 7-AAD solution.[24]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]

Visualization of Experimental Workflows

dot digraph "Cytotoxicity Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Cytotoxicity Assessment Workflow", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Tier 1 workflow for assessing general cytotoxicity.

dot digraph "Apoptosis Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Apoptosis Mechanism Investigation Workflow", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Tier 2 workflow for investigating apoptosis.

Conclusion: A Pathway to Understanding Cytotoxicity

The evaluation of 1-(Furan-2-yl)cyclopropanamine's cytotoxicity requires a systematic and multi-pronged approach. By employing the tiered strategy outlined in these application notes, researchers can progress from a broad assessment of cell viability to a more nuanced understanding of the specific mechanisms of cell death. The protocols provided are based on well-established and validated methods, ensuring the generation of reliable and reproducible data. This comprehensive cytotoxic profile is indispensable for making informed decisions in the development of novel therapeutic agents and for the safety assessment of new chemical entities.

References

-

Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

-

Yilmaz, B., Aydin, Y., & Yilmaz, B. O. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 1-32. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 102–103. Retrieved from [Link]

-

Karhu, T., et al. (2018). Cell type selection for toxicity testing. EXCLI Journal, 17, 584–587. Retrieved from [Link]

-

Immunostep. (2016). Annexin V dead cells staining protocol. Retrieved from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

-

PubChem. (n.d.). N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride. Retrieved from [Link]

-

Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

-

Suthindhiran, K., & Kannabiran, K. (2013). Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study. Journal of Pharmacology and Toxicology, 8(1), 1-18. Retrieved from [Link]

-

Immunostep. (2016). Annexin V dead cells staining protocol. Retrieved from [Link]

-

RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

-

Elmore, S. A., & Peddada, S. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic pathology, 45(1), 163-169. Retrieved from [Link]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. Retrieved from [Link]

-

Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

-

DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Furan-2-yl)propan-2-amine. Retrieved from [Link]

-

Surh, Y. J., et al. (2008). Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity. Toxicology and applied pharmacology, 228(3), 324–332. Retrieved from [Link]

Sources

- 1. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. blog.johner-institute.com [blog.johner-institute.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 14. researchgate.net [researchgate.net]

- 15. qualitybiological.com [qualitybiological.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 21. moleculardevices.com [moleculardevices.com]

- 22. immunostep.com [immunostep.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 25. Annexin V Staining Protocol [bdbiosciences.com]

Application Notes & Protocols: Formulation of 1-(Furan-2-yl)cyclopropanamine for In Vivo Studies

Abstract

This document provides a comprehensive guide for the rational development of formulations for the novel research compound, 1-(Furan-2-yl)cyclopropanamine, intended for in vivo studies. Addressing the common challenge of limited initial data for new chemical entities (NCEs), this guide outlines a systematic workflow from initial physicochemical characterization to the final preparation of dosing vehicles for various administration routes. It includes detailed, step-by-step protocols for solubility assessment, stability profiling through forced degradation, and the development of analytical methods for quality control. The causality behind experimental choices is explained to empower researchers to make data-driven decisions, ensuring the delivery of a safe, stable, and bioavailable formulation for reliable and reproducible preclinical outcomes.

Introduction: The Formulation Challenge

This guide presents a workflow designed to systematically address these challenges. The core principle is to build a foundational understanding of the molecule's properties and then use that knowledge to select and optimize a vehicle that ensures consistent and accurate dosing for preclinical research. The planning and execution of these studies should align with established guidelines for animal research, such as the PREPARE guidelines, which emphasize the importance of proper formulation of test substances.[2][3][4][5]

Overall Formulation Development Workflow

The path from a neat compound (API) to a validated in vivo formulation is a multi-step process. Each step provides critical data that informs the next, creating a self-validating system that minimizes risks and maximizes the chances of a successful study.

Caption: High-level workflow for in vivo formulation development.

Phase 1: Physicochemical Characterization

Before any formulation work begins, a baseline understanding of the compound's intrinsic properties is essential.

Predicted Properties of 1-(Furan-2-yl)cyclopropanamine

Publicly available data on analogous structures can provide initial estimates. The presence of the furan and cyclopropane moieties suggests lipophilicity, while the primary amine offers a site for protonation, which can be leveraged for solubility enhancement.[6][7]

| Property | Predicted Value/Characteristic | Implication for Formulation |

| Molecular Weight | ~123.16 g/mol | Low molecular weight, favorable for absorption. |

| pKa (amine) | Estimated 8.5 - 9.5 | Basic nature. Will be ionized at low pH, potentially increasing aqueous solubility. |

| LogP | Estimated 1.0 - 2.0 | Moderately lipophilic. May have low intrinsic aqueous solubility. |

| Chemical Stability | Furan ring may be susceptible to oxidation or acid-catalyzed degradation. Amine may be reactive. | Requires careful stability assessment. |

Protocol: Aqueous Solubility Screening

Scientific Rationale: This protocol determines the intrinsic solubility of the compound in aqueous media relevant to physiological conditions and common vehicle components. The results will dictate whether a simple solution is feasible or if more advanced techniques like co-solvents, surfactants, or pH modification are necessary.[8]

Methodology:

-

Add an excess amount of 1-(Furan-2-yl)cyclopropanamine (e.g., 10-20 mg) to a 2 mL glass vial.

-

Add 1 mL of the desired test vehicle (see table below).

-

Seal the vial and place it on a rotator or shaker at ambient temperature (20-25°C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect for undissolved solid material.

-

Filter the suspension through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove undissolved solids. Discard the first ~200 µL of filtrate to avoid adsorption losses.

-

Dilute the clear filtrate with an appropriate solvent (e.g., methanol or acetonitrile) and quantify the concentration using a pre-developed analytical method (See Section 4.1).

Example Screening Vehicles:

| Vehicle | Type | Purpose |

|---|---|---|

| Deionized Water | Baseline | Intrinsic aqueous solubility. |

| Phosphate Buffered Saline (PBS), pH 7.4 | Physiological Buffer | Solubility at physiological pH. |

| 0.1 N HCl (pH ~1) | Acidic Buffer | Simulates gastric fluid; assesses solubility of the protonated amine salt. |

| 5% Dextrose in Water (D5W) | Isotonic Vehicle | Common IV vehicle. |

| 20% PEG 400 in Water | Co-solvent System | Common solubilizing vehicle. |

| 10% Captisol® in Water | Cyclodextrin System | Solubilizing agent for poorly soluble compounds.[9] |

Protocol: Forced Degradation Study

Scientific Rationale: Forced degradation (or stress testing) is performed to identify potential degradation pathways and establish the intrinsic stability of the molecule.[10][11] This information is crucial for determining appropriate storage conditions for the neat compound and its formulations, and for developing a stability-indicating analytical method. The studies are designed based on ICH Q1A guidelines.[12][13]

Methodology:

-

Prepare stock solutions of 1-(Furan-2-yl)cyclopropanamine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Expose aliquots of the solution to the stress conditions listed below.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and dilute for analysis.

-

Analyze the samples by HPLC-UV (See Section 4.1) to determine the percentage of the parent compound remaining and to observe the formation of any degradation products. The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being overly complex.[14]

Stress Conditions:

| Condition | Protocol | Rationale |

|---|---|---|